molecular formula C9H10ClFN2O3S B13356471 3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride CAS No. 13908-51-5

3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride

Cat. No.: B13356471
CAS No.: 13908-51-5
M. Wt: 280.70 g/mol
InChI Key: JYYBOGLPEXQHJC-UHFFFAOYSA-N
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Description

3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride is a chemical compound known for its unique structure and reactivity. It belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl fluoride group (SO2F).

Preparation Methods

The synthesis of 3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride typically involves the reaction of 3-aminobenzenesulfonyl fluoride with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as transition-metal catalysis and sulfur-fluoride exchange (SuFEx) processes .

Chemical Reactions Analysis

3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its activity. This interaction is mediated by the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site .

Comparison with Similar Compounds

3-(2-Chloroethylcarbamoylamino)benzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

    Benzenesulfonyl Fluoride: A simpler compound with similar reactivity but lacking the chloroethylcarbamoylamino group.

    Methanesulfonyl Fluoride: Another sulfonyl fluoride with different reactivity and applications.

Properties

CAS No.

13908-51-5

Molecular Formula

C9H10ClFN2O3S

Molecular Weight

280.70 g/mol

IUPAC Name

3-(2-chloroethylcarbamoylamino)benzenesulfonyl fluoride

InChI

InChI=1S/C9H10ClFN2O3S/c10-4-5-12-9(14)13-7-2-1-3-8(6-7)17(11,15)16/h1-3,6H,4-5H2,(H2,12,13,14)

InChI Key

JYYBOGLPEXQHJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCCCl

Origin of Product

United States

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